molecular formula C21H39NO2 B164035 (9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide

(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide

Cat. No.: B164035
M. Wt: 337.5 g/mol
InChI Key: ADRRUPVKLINJKD-FNUGXZCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide is a compound that belongs to the class of unsaturated fatty acid amides. It is structurally characterized by the presence of a long hydrocarbon chain with two cis double bonds at the 9th and 12th positions, and an amide linkage to a hydroxypropan-2-yl group. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide typically involves the following steps:

    Starting Material: The synthesis begins with linoleic acid, which is a naturally occurring polyunsaturated fatty acid.

    Amidation Reaction: Linoleic acid is reacted with (2R)-1-hydroxypropan-2-amine under appropriate conditions to form the desired amide. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide can undergo various chemical reactions, including:

    Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or hydroxylated products.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Acid chlorides or anhydrides for esterification, and alkyl halides for etherification.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Saturated amides.

    Substitution: Esters, ethers.

Scientific Research Applications

(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of unsaturated fatty acid amides.

    Biology: Investigated for its potential role in cell signaling and as a bioactive lipid.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of cosmetics and skincare products due to its emollient properties.

Mechanism of Action

The mechanism of action of (9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH).

    Pathways: It can modulate signaling pathways related to inflammation and pain, potentially through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Linoleic Acid: The parent compound, which is a polyunsaturated fatty acid with similar structural features.

    Oleamide: Another fatty acid amide with a single double bond, known for its sleep-inducing properties.

    Palmitoylethanolamide: A saturated fatty acid amide with anti-inflammatory effects.

Uniqueness

(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide is unique due to its specific combination of unsaturation and the presence of a hydroxypropan-2-yl group, which may confer distinct biological activities compared to other fatty acid amides.

Properties

IUPAC Name

(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h7-8,10-11,20,23H,3-6,9,12-19H2,1-2H3,(H,22,24)/b8-7-,11-10-/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRRUPVKLINJKD-FNUGXZCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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